molecular formula C7H13NO3 B061970 1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone CAS No. 186752-07-8

1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone

Cat. No. B061970
M. Wt: 159.18 g/mol
InChI Key: MWACGOZASVGQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone, commonly known as BHA, is a chemical compound with potential applications in scientific research. It is a cyclic amine compound with a molecular formula of C8H13NO3. BHA has been extensively studied for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

BHA exerts its biological effects through the inhibition of various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. BHA has also been shown to scavenge free radicals, which are involved in oxidative stress and inflammation.

Biochemical And Physiological Effects

BHA has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. BHA has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

BHA has several advantages for use in lab experiments, including its high purity and stability, as well as its low toxicity. However, BHA also has some limitations, including its limited solubility in water and its potential to interfere with some assays.

Future Directions

There are several future directions for the study of BHA, including the development of new drugs based on its unique properties, the investigation of its potential applications in the treatment of various diseases, and the development of new biomaterials based on BHA. Additionally, further studies are needed to investigate the mechanisms underlying the biological effects of BHA and to identify potential side effects and limitations of its use.
Conclusion:
In conclusion, BHA is a chemical compound with potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. BHA exhibits unique properties, including its anti-inflammatory and antioxidant effects, making it a potential candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to investigate the mechanisms underlying the biological effects of BHA and to identify potential side effects and limitations of its use.

Synthesis Methods

BHA can be synthesized using various methods, including the reaction of ethyl 2-chloroacetate with 2,4-bis(hydroxymethyl)azetidine in the presence of a base. This method results in the formation of BHA with a purity of up to 99%. Other methods of synthesis include the reaction of 2,4-bis(hydroxymethyl)azetidine with ethyl chloroformate in the presence of a base, or the reaction of 2,4-bis(hydroxymethyl)azetidine with ethyl chloroacetate in the presence of a catalyst.

Scientific Research Applications

BHA has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. BHA has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, BHA has been shown to have potential applications in the development of new biomaterials, such as hydrogels and nanocomposites.

properties

CAS RN

186752-07-8

Product Name

1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

1-[2,4-bis(hydroxymethyl)azetidin-1-yl]ethanone

InChI

InChI=1S/C7H13NO3/c1-5(11)8-6(3-9)2-7(8)4-10/h6-7,9-10H,2-4H2,1H3

InChI Key

MWACGOZASVGQOK-UHFFFAOYSA-N

SMILES

CC(=O)N1C(CC1CO)CO

Canonical SMILES

CC(=O)N1C(CC1CO)CO

synonyms

2,4-Azetidinedimethanol, 1-acetyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.